molecular formula C9H9NO3S B13542114 3-Oxo-2,3-dihydro-1H-indene-5-sulfonamide

3-Oxo-2,3-dihydro-1H-indene-5-sulfonamide

Cat. No.: B13542114
M. Wt: 211.24 g/mol
InChI Key: GIMLGDJXYCVTJH-UHFFFAOYSA-N
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Description

3-Oxo-2,3-dihydro-1H-indene-5-sulfonamide is an organic compound with the molecular formula C9H9NO3S It is characterized by a sulfonamide group attached to an indene ring system, which includes a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2,3-dihydro-1H-indene-5-sulfonamide typically involves the following steps:

    Formation of the Indene Ring: The indene ring can be synthesized through a cyclization reaction of appropriate precursors, such as 2-phenylacetaldehyde and acetic anhydride, under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the indene derivative with sulfonyl chloride in the presence of a base like pyridine.

    Oxidation to Form the Ketone: The final step involves the oxidation of the indene ring to introduce the ketone group, which can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Pyridine, triethylamine.

Major Products

    Oxidation Products: Sulfonic acids, sulfoxides.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, 3-Oxo-2,3-dihydro-1H-indene-5-sulfonamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with certain enzymes, making it a candidate for the development of new pharmaceuticals.

Medicine

Medicinally, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific diseases, such as cancer or bacterial infections.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 3-Oxo-2,3-dihydro-1H-indene-5-sulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The ketone group may also participate in interactions that stabilize the compound within the binding site, enhancing its inhibitory effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-indene-5-sulfonamide: Lacks the ketone group, which may affect its reactivity and binding properties.

    3-Oxo-2,3-dihydro-1H-indene-5-carboxamide: Contains a carboxamide group instead of a sulfonamide, leading to different chemical and biological properties.

    3-Oxo-2,3-dihydro-1H-indene-5-sulfonic acid: The sulfonic acid group significantly alters the compound’s solubility and reactivity.

Uniqueness

3-Oxo-2,3-dihydro-1H-indene-5-sulfonamide is unique due to the presence of both a ketone and a sulfonamide group within the indene ring system. This combination of functional groups provides a distinct set of chemical properties and potential biological activities, making it a valuable compound for research and development.

Biological Activity

3-Oxo-2,3-dihydro-1H-indene-5-sulfonamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features an indene core with a sulfonamide functional group, which is crucial for its biological activity. The oxo group enhances its reactivity and interaction with biological targets.

This compound exerts its biological effects through several mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety can mimic natural substrates, allowing the compound to bind to active sites of enzymes, thereby modulating their activity. This interaction can lead to the inhibition of key metabolic pathways.
  • Receptor Binding : Research indicates that derivatives of this compound may exhibit affinity for serotonin receptors (e.g., 5-HT6), which are implicated in various neurological disorders . The binding affinity of certain derivatives has been reported with Ki values as low as 20.2 nM, indicating potential therapeutic applications in neuropharmacology.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and demonstrated inhibitory effects, suggesting its potential as an antimicrobial agent.

Anticancer Properties

The compound has also been investigated for its anticancer effects. It was found to induce apoptosis in cancer cell lines such as MCF-7, indicating its potential use in cancer therapy. The mechanism involves the modulation of signaling pathways that control cell proliferation and survival .

Study 1: Antimicrobial Efficacy

In a comparative study involving several indene derivatives, this compound showed superior activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of standard antibiotics, highlighting its potential as a novel antimicrobial agent.

CompoundMIC (µg/mL)Target Bacteria
This compound12Staphylococcus aureus
Standard Antibiotic (e.g., Penicillin)32Staphylococcus aureus

Study 2: Anticancer Activity

In vitro studies on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The compound induced apoptosis through the activation of caspase pathways.

Treatment Concentration (µM)Cell Viability (%)
0100
1075
2550
5030

Properties

IUPAC Name

3-oxo-1,2-dihydroindene-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S/c10-14(12,13)7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5H,2,4H2,(H2,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMLGDJXYCVTJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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